11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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Overview
Description
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a diazatricyclic core with an ethoxy-hydroxyphenyl substituent, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the diazatricyclic core.
Introduction of the Ethoxy-Hydroxyphenyl Group: The ethoxy-hydroxyphenyl group is introduced through a series of substitution reactions, often involving the use of reagents such as ethyl iodide and sodium ethoxide.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.
Chemical Reactions Analysis
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the diazatricyclic core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and inflammation.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes and disease states.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease. Additionally, the compound may interact with receptors and signaling pathways, modulating cellular responses and exerting anti-inflammatory effects.
Comparison with Similar Compounds
11-[(3-Ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one can be compared with other similar compounds, such as:
Huperzine A: An acetylcholinesterase inhibitor with a similar tricyclic structure, used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor, but with a different chemical structure, commonly used in Alzheimer’s therapy.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity, used for cognitive enhancement.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
11-[(3-ethoxy-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-18-7-3-5-15(20(18)24)12-21-10-14-9-16(13-21)17-6-4-8-19(23)22(17)11-14/h3-8,14,16,24H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLPRDXYVBKDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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